1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI)
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Overview
Description
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) is a complex organic compound with a unique structure that includes a dithiolane ring, a carboxylic acid group, an amino group, and a thioxo group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the dithiolane ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly thioredoxin reductase.
Medicine: Explored for its anticancer properties due to its ability to induce oxidative stress in cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of thioredoxin reductase, an enzyme involved in maintaining cellular redox homeostasis. By inhibiting this enzyme, the compound induces oxidative stress in cells, leading to cell death, particularly in cancer cells. The molecular targets and pathways involved include the thioredoxin system and related redox-sensitive signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Asparagusic Acid: Another dithiolane-containing compound with different biological activities.
Lipoic Acid: A well-known antioxidant with a similar dithiolane ring structure.
Uniqueness
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike asparagusic acid and lipoic acid, this compound has shown selective inhibition of thioredoxin reductase, making it a promising candidate for anticancer research .
Properties
Molecular Formula |
C5H7NO2S3 |
---|---|
Molecular Weight |
209.3 g/mol |
IUPAC Name |
methyl 3-amino-5-sulfanylidenedithiolane-4-carboxylate |
InChI |
InChI=1S/C5H7NO2S3/c1-8-4(7)2-3(6)10-11-5(2)9/h2-3H,6H2,1H3 |
InChI Key |
DAJIMVNWGOQFOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(SSC1=S)N |
Origin of Product |
United States |
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